Physicochemical properties of 8-Bromo-3,7-dichloroquinoline
Physicochemical properties of 8-Bromo-3,7-dichloroquinoline
An In-Depth Technical Guide to the Physicochemical Characterization of 8-Bromo-3,7-dichloroquinoline
Executive Summary
This guide provides a comprehensive framework for the physicochemical characterization of 8-Bromo-3,7-dichloroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. Recognizing that publicly available experimental data on this specific molecule is limited, this document outlines a robust, multi-faceted analytical workflow. As a Senior Application Scientist, the emphasis is not merely on the properties themselves, but on the causality behind the selection of analytical techniques and the interpretation of potential data. The protocols described herein are derived from established methodologies for structurally analogous quinoline compounds and are designed to be self-validating systems. This whitepaper will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to thoroughly characterize this, or similar, novel chemical entities.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in pharmaceutical chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1] Quinoline derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The strategic introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern medicinal chemistry, used to modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] These modifications can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
8-Bromo-3,7-dichloroquinoline incorporates three halogen atoms at distinct positions, suggesting a complex interplay of electronic and steric effects that will define its chemical behavior and biological potential. A thorough characterization of its fundamental physicochemical properties is therefore the mandatory first step in any research or development program.
Core Molecular Identifiers and Predicted Properties
Prior to empirical analysis, a foundational understanding is built upon calculated and computationally predicted properties. These values provide a baseline for experimental design and data interpretation. The molecular structure of 8-Bromo-3,7-dichloroquinoline consists of a quinoline ring system substituted with a bromine atom at position 8 and chlorine atoms at positions 3 and 7.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₄BrCl₂N | Calculated |
| Molecular Weight | 276.95 g/mol | Calculated |
| InChI Key | (Predicted) | IUPAC |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=CC(=C2Br)Cl | IUPAC |
| Predicted LogP | ~4.0 - 4.5 | Computational (e.g., ALOGPS, ChemDraw) |
| Predicted pKa | ~1.5 - 2.5 | Computational (based on 8-bromoquinoline pKa of ~2.33)[5][6] |
| Predicted Solubility (LogS) | < -5.0 (Poorly Soluble) | Computational (based on high LogP) |
Note: Predicted values are estimates and require experimental verification.
Experimental Workflow for Physicochemical Characterization
A rigorous, phase-gated approach to characterization ensures that each subsequent experiment is built upon a foundation of reliable data. The primary phases are: 1) Structural Verification and Purity Assessment, 2) Determination of Fundamental Physical Properties, and 3) Stability Profiling.
Phase 1: Structural Verification and Purity Assessment
Causality: Before any functional or advanced property testing, it is imperative to unequivocally confirm the chemical identity and purity of the synthesized compound. An impure sample can lead to erroneous and irreproducible results in all subsequent assays. The multi-technique approach described here provides orthogonal validation, a cornerstone of trustworthy science.
Expertise: HRMS is the gold standard for confirming elemental composition. For a molecule containing bromine and chlorine, the isotopic pattern is a highly specific fingerprint. The presence of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes creates a unique cluster of peaks that can be computationally modeled and compared against the experimental spectrum for definitive confirmation.
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[7]
-
Analysis: Infuse the sample directly or via an LC system. Acquire data in positive ion mode, scanning a mass range of m/z 100-500.
-
Validation: The measured monoisotopic mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass. The observed isotopic distribution pattern must match the theoretical pattern for a C₉H₅BrCl₂N⁺ ion.
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
Expertise: While HRMS confirms composition, NMR elucidates the precise atomic connectivity and chemical environment of each proton and carbon atom. For 8-Bromo-3,7-dichloroquinoline, ¹H NMR will show signals only in the aromatic region, and their splitting patterns (doublets, triplets, etc.) and coupling constants will be key to confirming the substitution pattern. ¹³C NMR will confirm the presence of 9 distinct carbon atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Analysis: Acquire a standard proton spectrum. Expect all signals to appear in the aromatic region (approx. 7.5-9.0 ppm). The number of signals and their coupling patterns must be consistent with the proposed structure.
-
¹³C{¹H} NMR Analysis: Acquire a proton-decoupled carbon spectrum. Expect 9 distinct signals in the aromatic region (approx. 115-155 ppm).
-
Self-Validation: For unambiguous assignment, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are required to definitively link connected atoms.
Expertise: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the sample and identifying any potential impurities. A reverse-phase method is typically the first choice for molecules of this polarity. The UV detector wavelength should be set to a λ_max of the quinoline chromophore to ensure maximum sensitivity.
Protocol: Reverse-Phase HPLC Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column is appropriate.[9]
-
Method:
-
Column: C18, 5 µm, 4.6 x 250 mm.[9]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug development purposes, purity should typically exceed 98%.
Phase 2: Determination of Fundamental Physical Properties
Causality: Properties like melting point, solubility, and lipophilicity are critical determinants of a compound's behavior in both chemical and biological systems. They directly impact formulation development, oral bioavailability, and membrane permeability.
Expertise: The melting point is a simple yet powerful indicator of purity and the strength of the crystal lattice. A sharp melting point (a narrow range of <2 °C) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range.
Protocol: Capillary Method
-
Sample Preparation: Finely powder the dry sample.
-
Procedure: Pack a small amount into a capillary tube. Place in a calibrated melting point apparatus.
-
Measurement: Heat at a slow, controlled rate (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Expertise: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key predictor of its ADME properties. The partition coefficient (LogP) is measured between n-octanol and water for the neutral species. The distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4) and accounts for both neutral and ionized forms. Given the predicted low pKa, the quinoline nitrogen will be protonated at physiological pH, making LogD₇.₄ the more biologically relevant parameter.
Protocol: Shake-Flask Method for LogD₇.₄
-
System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa.
-
Experiment: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated HPLC-UV method.
-
Calculation: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Shake-Flask method workflow for LogD determination.
Expertise: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral absorption. Determining solubility early is critical. A thermodynamic (shake-flask) method is the most reliable.
Protocol: Thermodynamic Shake-Flask Solubility
-
Procedure: Add an excess amount of the solid compound to a vial containing a specific buffer (e.g., pH 7.4 PBS).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Dilute the clear filtrate and determine the concentration using a validated HPLC-UV method with a calibration curve. The resulting concentration is the equilibrium solubility.
Conclusion
The physicochemical characterization of 8-Bromo-3,7-dichloroquinoline requires a systematic and multi-technique approach. This guide provides the strategic framework and validated protocols necessary to achieve a comprehensive understanding of the molecule's fundamental properties. By first confirming identity and purity through HRMS, NMR, and HPLC, researchers can proceed with confidence to measure the critical parameters of melting point, lipophilicity, and solubility. Each of these data points is not an isolated fact, but a crucial piece of the puzzle that informs the potential of 8-Bromo-3,7-dichloroquinoline as a candidate for further development, providing the authoritative grounding needed for progression in the fields of chemical research and drug discovery.
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